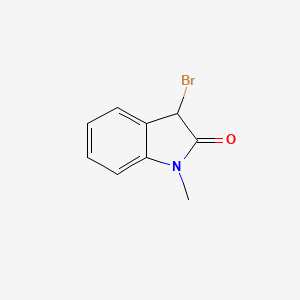

3-Bromo-1-methylindolin-2-one

描述

Structure

3D Structure

属性

分子式 |

C9H8BrNO |

|---|---|

分子量 |

226.07 g/mol |

IUPAC 名称 |

3-bromo-1-methyl-3H-indol-2-one |

InChI |

InChI=1S/C9H8BrNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3 |

InChI 键 |

LCBUSYFIDPTLMX-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC=CC=C2C(C1=O)Br |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 1 Methylindolin 2 One

Advanced Synthetic Routes to 3-Bromo-1-methylindolin-2-one

The synthesis of this compound can be achieved through several distinct pathways, broadly categorized as direct bromination of the pre-formed indolinone core or construction of the ring from acyclic precursors.

Direct bromination of the 1-methylindolin-2-one scaffold is a common and straightforward method. The C3 position of the oxindole (B195798) ring is activated by the adjacent carbonyl group and the nitrogen atom, making it susceptible to electrophilic substitution via its enol or enolate form. Reagents such as N-Bromosuccinimide (NBS) are frequently employed for this transformation.

The reaction's regioselectivity is high for the C3 position. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring toward electrophilic attack, while the acidity of the C3 protons facilitates the formation of an enolate intermediate. This enolate then readily reacts with an electrophilic bromine source, leading to selective bromination at the C3 position. The reaction of 2-ethylsulfonyl-3-methylindole with NBS in dichloromethane (B109758) at room temperature has been reported, though this leads to different products depending on the specific indole (B1671886) substrate. clockss.org In some cases, bromination can occur on the benzene (B151609) ring, but this typically requires specific directing groups or harsher conditions. clockss.orgresearchgate.net For instance, the bromination of 3-tert-butylindole with NBS in acetic acid results in substitution at the 6-position, as the bulky C3 substituent sterically hinders attack at the C2 position and electronically disfavors the typical reaction pathway. clockss.org

Table 1: Comparison of Direct Bromination Methods Data synthesized from general principles of indole chemistry.

| Brominating Agent | Solvent | Temperature | Typical Yield | Regioselectivity |

| N-Bromosuccinimide (NBS) | CCl₄ / CH₂Cl₂ | Room Temp. | Good to Excellent | High for C3 |

| Bromine (Br₂) | Acetic Acid | Room Temp. | Good | High for C3 |

| Dioxane-dibromide | Dioxane | Room Temp. | Moderate to Good | High for C3 |

These methods involve constructing the 3-bromoindolinone ring system from various acyclic or different heterocyclic precursors.

A versatile and widely used method for preparing 3-bromooxindoles, including the N-methylated analog, starts from the corresponding isatin (B1672199) derivative. researchgate.net 1-Methylisatin serves as the key starting material. The synthesis is a multi-step process that generally involves:

Reduction: The C3-carbonyl group of 1-methylisatin is selectively reduced to a hydroxyl group, forming 3-hydroxy-1-methylindolin-2-one. This is typically achieved using a mild reducing agent like sodium borohydride.

Conversion to Bromide: The resulting hydroxyl group is then converted into a bromide. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

While less direct for this specific compound, general oxindole synthesis methods can be adapted. The Stolle isatin synthesis, for example, involves the reaction of anilines with oxalyl chloride, followed by cyclization using a Lewis acid. researchgate.net To obtain the target molecule, one could envision a pathway starting from N-methylaniline. This would involve acylation with a suitable three-carbon unit containing a bromine precursor, followed by an intramolecular Friedel-Crafts-type cyclization to form the indolinone ring. However, controlling the regiochemistry and preventing side reactions can be challenging.

Another classical approach, the Sandmeyer synthesis, utilizes substituted anilines to produce isonitrosoacetanilides, which are then cyclized in strong acid to form isatins. dergipark.org.tr The resulting 1-methylisatin could then be converted to this compound as described in section 2.1.2.1.

The synthesis of oxindoles via dinitrogen extrusion from diazoacetamides represents a more modern and mechanistically distinct approach. This method typically involves the intramolecular cyclization of an N-aryl-α-diazoacetamide. The extrusion of dinitrogen gas (N₂) can be initiated thermally, photochemically, or through catalysis, generating a highly reactive carbene intermediate. researchgate.net This carbene then undergoes an intramolecular C-H insertion reaction into one of the ortho C-H bonds of the N-aryl group to form the five-membered indolinone ring. researchgate.netresearchgate.net

For the synthesis of this compound, this would require a precursor such as N-(2-bromophenyl)-N-methyl-2-diazoacetamide. The subsequent rhodium-catalyzed or thermal dinitrogen extrusion would lead to the desired cyclized product. This method offers a powerful way to construct the core ring system, often with high efficiency. researchgate.net

Precursor-Based Synthesis and Cyclization Strategies

Functionalization Strategies of the this compound Core

The bromine atom at the C3 position of this compound serves as an excellent leaving group, making this position a prime site for introducing a wide array of functional groups. This versatility is the primary reason for the compound's utility as a synthetic intermediate.

Key functionalization strategies include:

Nucleophilic Substitution: The compound readily undergoes Sₙ2-type reactions with various nucleophiles. This allows for the direct introduction of amines, thiols, alcohols, and other heteroatom-containing groups at the C3 position. researchgate.netsemanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups. nih.govmdpi.comnih.gov This is a robust method for creating complex biaryl structures.

Heck Coupling: Reaction with alkenes can be used to append alkenyl side chains.

Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties.

Eschenmoser Coupling Reaction: A particularly important transformation for this class of compounds is the Eschenmoser coupling reaction. In this reaction, 3-bromooxindoles react with primary, secondary, or tertiary thioamides in a polar aprotic solvent. researchgate.net This method is highly effective for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which are precursors to various kinase inhibitors. researchgate.netnih.gov

Table 2: Examples of Functionalization Reactions This table illustrates the diverse reactivity of the this compound core.

| Reaction Type | Reagents | Product Type | Reference |

| Eschenmoser Coupling | Thiobenzamides | (Z)-3-[amino(phenyl)methylidene]indolin-2-ones | researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | 3-Aryl-1-methylindolin-2-ones | mdpi.com |

| Nucleophilic Substitution | Amines (e.g., 3-bromoaniline) | 3-(Amino)-1-methylindolin-2-ones | nih.gov |

| Nucleophilic Substitution | Malonates | 3-(Dialkylmalonyl)-1-methylindolin-2-ones | clockss.org |

| Carboamination | Alkenes, Pd catalyst | 3-(Aminoalkyl)-1-methylindolin-2-ones | researchgate.net |

Substituent Effects on Reactivity and Yield in Derivatization

The reactivity of the 3-bromooxindole core and the yield of its derivatization reactions are significantly influenced by the nature of substituents on both the oxindole ring and the reacting partner. 3-Bromo-3-substituted oxindoles serve as crucial precursors for building 3,3'-dialkyl-substituted oxindole frameworks, which are present in numerous bioactive natural products and pharmaceuticals. thieme-connect.com

For instance, in asymmetric vinylogous addition reactions of siloxyfurans to 3-bromo-3-substituted indolin-2-ones, the electronic properties of substituents on the oxindole's aromatic ring impact the reaction's efficiency. The reaction tolerates both electron-donating and electron-withdrawing groups, leading to the formation of oxindole–lactones in good yields and high stereoselectivities. thieme-connect.com

| 3-Bromooxindole Derivative | Reacting Partner | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-3-methylindolin-2-one | 5-Methyl-substituted siloxyfuran | Oxindole-butenolide | 98% | thieme-connect.com |

| 5-Methoxy-3-bromo-3-methylindolin-2-one | 5-Methyl-substituted siloxyfuran | Oxindole-butenolide | 95% | thieme-connect.com |

| 5-Fluoro-3-bromo-3-methylindolin-2-one | 5-Methyl-substituted siloxyfuran | Oxindole-butenolide | 88% | thieme-connect.com |

| 4-Bromo-1-methylindolin-2-one | 4-Isopropylbenzaldehyde | (Z)-4-bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one | 71.7% | jocpr.com |

Palladium-Catalyzed Transformations and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov These reactions are invaluable for modifying the this compound scaffold, leveraging the reactive C-Br bond. The success of these couplings often depends on the choice of catalyst, ligands, base, and solvent. mdpi.commdpi.com The general mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetallation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. nih.gov

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is particularly noteworthy for its mild conditions and tolerance of various functional groups. nih.govmdpi.com This reaction is highly suitable for functionalizing the oxindole core. While direct examples on this compound are specific, the methodology has been extensively applied to similar bromo-substituted heterocyclic systems. nih.gov For instance, efficient Suzuki-Miyaura reactions have been developed for unprotected ortho-bromoanilines, demonstrating the feasibility of coupling on substrates with sensitive functional groups. nih.gov

The Sonogashira reaction, coupling terminal alkynes with aryl halides, and the Heck reaction, which couples alkenes with aryl halides, are also powerful tools for introducing unsaturated moieties onto the oxindole skeleton. Tandem procedures, such as a one-pot Sonogashira/Suzuki-Miyaura coupling, have been developed to streamline the synthesis of complex biaryl acetylene (B1199291) compounds, highlighting the efficiency of palladium catalysis. nii.ac.jp The choice of an appropriate palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial for achieving high yields and selectivity in these transformations. mdpi.com

| Reaction Type | Coupling Partners | Key Features | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Organic Halide + Organoboron Reagent | Mild conditions, functional group tolerance, low toxicity. nih.gov | Arylation or alkylation at the C3-position. |

| Heck | Organic Halide + Alkene | Forms substituted alkenes. | Introduction of vinyl groups at the C3-position. |

| Sonogashira | Organic Halide + Terminal Alkyne | Forms C(sp²)-C(sp) bonds. | Introduction of alkynyl groups at the C3-position. |

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions are powerful methods for the stereocontrolled synthesis of cyclic compounds. Derivatives of this compound serve as excellent precursors for various cycloaddition strategies to generate spirocyclic and fused-ring systems.

A highly enantioselective synthesis of novel bispiro[indanedione-oxindole-cyclopropane] compounds has been achieved through a squaramide-catalyzed [2+1] cycloaddition reaction. nih.govacs.org This reaction involves the tandem Michael addition-alkylation of 2-arylidene-1,3-indanediones with 3-bromooxindoles. acs.org The process furnishes the desired cycloadducts in high yields with excellent diastereo- and enantioselectivities. nih.gov The key intermediate in this catalytic cycle is an ammonium (B1175870) ylide, which is generated in situ. acs.org This methodology provides efficient access to a library of potentially bioactive molecules that incorporate three important pharmacophores: spirooxindole, cyclopropane, and spirocyclic 1,3-indanedione. acs.orgmdpi.com

| 3-Bromooxindole Substrate | 2-Arylidene-1,3-indanedione Substrate | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| This compound | 2-benzylidene-1H-indene-1,3(2H)-dione | 96% | >20:1 | 98% | acs.org |

| This compound | 2-(4-methylbenzylidene)-1H-indene-1,3(2H)-dione | 95% | >20:1 | 99% | acs.org |

| This compound | 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione | 98% | >20:1 | 97% | acs.org |

| 5-bromo-3-bromo-1-methylindolin-2-one | 2-benzylidene-1H-indene-1,3(2H)-dione | 92% | >20:1 | 98% | acs.org |

The [3+2] cycloaddition (32CA) of nitrile oxides with dipolarophiles is a classic and efficient method for constructing five-membered heterocyclic rings, such as isoxazolines. researchgate.netmdpi.com This reaction is of significant interest in medicinal chemistry due to the wide range of biological activities associated with isoxazoline-containing compounds. mdpi.comnih.gov

Theoretical studies using density functional theory (DFT) have investigated the regio- and stereoselectivities of the [3+2] cycloaddition between nitrile oxides (generated from precursors like dibromoformaldoxime) and derivatives of 1-methylindolin-2-one, such as (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one. researchgate.net These studies indicate that such reactions are often under distortion control, with a dominant interaction between the HOMO of the multiple bond system and the LUMO of the three-atom component (the nitrile oxide). researchgate.net This type of reaction provides a direct route to spiro-isoxazoline-oxindole frameworks, which are valuable structures in drug discovery.

Condensation Reactions at Carbonyl Groups

The carbonyl group at the C2 position of the indolinone core is a key site for condensation reactions. These reactions are fundamental for extending the molecular framework and introducing further diversity. latech.edu For instance, Knoevenagel-type condensation of 4-bromo-1-methylindoline-2,3-dione (B1517590) (a closely related precursor) with various benzaldehydes in the presence of pyridine (B92270) leads to the formation of 3-benzylidene derivatives. jocpr.com

Furthermore, the carbonyl group can react with secondary cyclic amines to form intermediate iminium ions. These can then undergo a 1,5-proton shift to generate resonance-stabilized azomethine ylides. nih.gov These ylides are versatile 1,3-dipoles that can be trapped in [3+2] cycloaddition reactions, providing another pathway to complex heterocyclic systems. This reactivity, well-established for the related isatin scaffold, highlights the potential of the this compound carbonyl group to participate in condensation-cycloaddition cascades. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C3 position of the oxindole ring is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this stereocenter.

Amines, being effective nucleophiles, can displace the bromide to form 3-amino-oxindole derivatives. libretexts.orgdocbrown.info A significant development in this area is the asymmetric amination of 3-bromo-3-substituted oxindoles. Research has demonstrated that this compound can serve as a model substrate in these reactions. In a notable study, the reaction of 3-bromo-3-methylindolin-2-one with various anilines was catalyzed by a chiral N,N'-dioxide-nickel(II) complex. researchgate.net This method successfully produced a series of 3-amino-indolinones with quaternary stereocenters in high yields and with excellent enantioselectivity. researchgate.net The reaction proceeds effectively, overcoming the potential for a competing base-initiated racemic background reaction. researchgate.net

The general mechanism for the reaction between a haloalkane and an amine involves the nucleophilic attack of the amine on the electrophilic carbon, leading to the displacement of the halide ion. docbrown.info Depending on the substrate, the mechanism can be either SN1 or SN2. docbrown.info For a tertiary substrate like 3-bromo-3-methylindolin-2-one, an SN1-like pathway involving a carbocation intermediate or an SN2 pathway can be operative, influenced by the specific reaction conditions and the nucleophile's strength.

| Aniline Derivative (Nucleophile) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-Methoxyaniline | Chiral N,N'-dioxide/Ni(II) Complex | Up to 99% | Up to 96% | researchgate.net |

| Aniline | Chiral N,N'-dioxide/Ni(II) Complex | High | High | researchgate.net |

| Various substituted anilines | Chiral N,N'-dioxide/Ni(II) Complex | Good to High | High | researchgate.net |

Dehalogenation and Hydrogenolysis Pathways

The removal of the bromine atom from the C3 position can be accomplished through dehalogenation or hydrogenolysis, yielding the parent 1-methylindolin-2-one scaffold.

Dehalogenation is often achieved using palladium-catalyzed methods. These reactions typically involve the oxidative addition of the C-Br bond to a palladium(0) species, followed by a step that replaces the bromine with a hydrogen atom. Palladium-catalyzed dehydrohalogenation of alkyl bromides, which proceeds via β-hydride elimination, is a well-established method for forming olefins, but related catalytic cycles can also achieve simple dehalogenation (hydrodehalogenation). nih.gov Catalytic systems based on palladium with phosphite (B83602) or phosphine (B1218219) ligands are effective for the dehalogenation of aryl and alkyl bromides. mit.eduresearchgate.net The reaction often employs a base and a hydrogen source. Mechanistic studies suggest that for some systems, intermediates such as L₂PdHBr (where L is a phosphine ligand) may be involved, though they might not be part of the active catalytic cycle itself. nih.gov

Hydrogenolysis is another effective method for C-Br bond cleavage, typically involving catalytic hydrogenation. This process uses a metal catalyst (e.g., Palladium on carbon) and a source of hydrogen (e.g., H₂ gas) to cleave the carbon-halogen bond and replace the halogen with a hydrogen atom. This technique has been applied to various bromoindole derivatives. researchgate.net The reaction is a reductive cleavage and is a common strategy in organic synthesis for removing halogen atoms.

| Method | Catalyst/Reagent | Hydrogen Source | General Conditions | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Dehalogenation | Pd(OAc)₂, Pd/C, or other Pd(0) sources with phosphine/phosphite ligands | H₂, Formates (e.g., HCOONa), Silanes | Presence of a base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) in a suitable solvent (e.g., DMF, Dioxane) | researchgate.net |

| Catalytic Hydrogenolysis | Pd/C, PtO₂ | H₂ gas | Solvent such as ethanol (B145695) or ethyl acetate, often at atmospheric or slightly elevated pressure | researchgate.netmdpi.com |

Carbon-Carbon Single Bond Cleavage Reactions

Carbon-carbon single bond cleavage reactions are generally considered challenging transformations in organic chemistry due to the high bond dissociation energy of C-C bonds. Such reactions are relatively rare in drug metabolism and synthetic chemistry, often requiring specific enzymatic catalysis or harsh reaction conditions. nih.gov

For the 1-methylindolin-2-one scaffold, C-C bond cleavage is not a commonly reported transformation under standard synthetic conditions. These reactions are more typically associated with complex biological systems, such as the activity of cytochrome P450 (CYP) enzymes, or specific biosynthetic pathways where enzymes facilitate the cleavage of C(sp³)-C(sp³) bonds. nih.govillinois.edu Oxidative cleavage of aliphatic carbon-carbon bonds can also be achieved using certain transition metal complexes that activate dioxygen, a process studied in the context of dioxygenase enzymes. usu.edu However, the application of such methods to cleave the bonds within the stable oxindole core of this compound is not well-documented in synthetic literature.

Thiolation Reactions of Oxindoles

Thiolation at the C3 position of this compound can be achieved through a nucleophilic substitution reaction, where a thiol or thiolate anion acts as the nucleophile to displace the bromide ion. This reaction leads to the formation of a C-S bond and the synthesis of 3-thio-substituted oxindoles.

The mechanism is analogous to other nucleophilic substitutions at this position, driven by the electrophilic nature of the C3 carbon. While direct studies on this compound are not extensively detailed, the synthesis of 3-thioindoles from related precursors is known. For instance, molecular iodine has been used to catalyze the direct thiolation of indoles with thiols, using air as the oxidant, to regioselectively generate 3-thioindoles. researchgate.net In the case of this compound, the presence of the bromine leaving group allows for a more direct substitution pathway that does not require an external oxidant. The reaction of α-bromoketones with thiols is a known transformation, often proceeding via a straightforward substitution. nih.gov

| Reactant | General Conditions | Product | Reaction Type |

|---|---|---|---|

| Thiol (R-SH) | Base (e.g., NaH, Et₃N) in an aprotic solvent (e.g., THF, DMF) | 3-(R-thio)-1-methylindolin-2-one | Nucleophilic Substitution |

Mechanistic Investigations and Theoretical Studies on 3 Bromo 1 Methylindolin 2 One Reactions

Elucidation of Reaction Mechanisms in Derivatization

The transformation of 3-Bromo-1-methylindolin-2-one into more complex scaffolds proceeds through various mechanistic pathways, including radical processes, organometallic insertions, and catalyzed transformations.

Reactions involving this compound can be initiated by the homolytic cleavage of the carbon-bromine bond to generate a C3-centered radical. This reactive intermediate can then participate in radical addition reactions. Furthermore, a sophisticated class of reactions known as radical-polar crossover processes leverages this initial radical formation to enable subsequent ionic transformations. thieme-connect.decore.ac.uk These processes involve a single-electron redox event that converts the initial radical intermediate into a polar one, such as a cation or an anion. core.ac.uk This switch from radical to polar reactivity within a single, one-pot transformation allows for a rapid increase in molecular complexity under mild conditions. core.ac.uk

A typical radical-polar crossover pathway can be classified into two main types: the oxidation of a radical to a cation or the reduction of a radical to an anion. thieme-connect.de For instance, the C3-oxindole radical generated from this compound could undergo a single electron transfer (SET) oxidation to form a C3-cation. This electrophilic center is then susceptible to attack by a wide range of nucleophiles. Conversely, reduction of the radical would yield a C3-anion, which can act as a nucleophile in subsequent bond-forming reactions. thieme-connect.de This strategy has been successfully applied in the synthesis of sterically hindered 3,3-disubstituted oxindoles via a formal [3+2] cycloaddition involving amide enolates, which undergo SET oxidation and subsequent homolytic aromatic substitution. researchgate.net The transformation likely proceeds through the conjugate addition of a radical to an enal, followed by reduction to an enolate and a subsequent aldol (B89426) reaction. nih.gov

Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center combine to form a new ligand. wikipedia.org This process is critical in many catalytic cycles and can be applied to derivatives of this compound. The reaction typically involves the insertion of an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide, into a metal-carbon or metal-hydride bond. openochem.org For this to occur, the migrating group and the unsaturated ligand must be positioned cis to each other in the metal's coordination sphere. openochem.org The insertion event creates a vacant coordination site on the metal, which can then be occupied by another ligand to continue a catalytic cycle. openochem.orgopenochem.org

A key feature of migratory insertion reactions is the high degree of stereochemical control they offer. nih.gov The insertion of an alkene into a metal-carbon bond, for example, typically proceeds via a syn-addition, where the metal and the migrating alkyl group add to the same face of the alkene. openochem.org Similarly, CO insertion into a metal-alkenyl bond occurs with complete retention of the alkene's configuration. openochem.org This stereospecificity is a result of a concerted, intramolecular pathway that does not disrupt the original stereochemistry. openochem.org This principle allows for the predictable synthesis of complex stereocenters, making it a powerful tool in asymmetric synthesis. The stereochemistry of appendages on the reacting substrates can control which reaction pathway is selected, linking stereochemical control to the generation of skeletal diversity. nih.gov

The C3-bromo substituent makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations provide efficient pathways for C-C, C-N, and C-O bond formation at the C3 position. A general catalytic cycle for such a reaction, for example a Heck or Suzuki coupling, typically involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the C-Br bond and the formation of two new bonds between the metal and the carbon and bromine atoms, resulting in a higher-valent organometallic intermediate (e.g., Pd(II)).

Transmetalation or Insertion: In a Suzuki coupling, a transmetalation step occurs where an organic group is transferred from an organoboron reagent to the palladium center. In a Heck coupling, this step involves the migratory insertion of an alkene into the Pd-C bond.

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the metal center couple to form the new C-C bond of the product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

Alternative catalytic strategies, such as the use of halide catalysis with a sustainable terminal oxidant like oxone, have also been developed for indole (B1671886) oxidations. springernature.com These "green" methods can replace traditional, more hazardous oxidants and offer chemo- and regioselective transformations. springernature.com

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms, rationalizing experimental observations, and predicting the outcomes of reactions involving complex molecules like this compound.

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings, which are common motifs in natural products. elsevierpure.com When an oxindole (B195798) derivative acts as the dipolarophile, multiple regio- and stereoisomeric products can be formed. DFT calculations are highly effective at predicting the favored outcome by mapping the potential energy surface of the reaction. elsevierpure.commdpi.com

The mechanism, regioselectivity, and stereoselectivity are elucidated by locating the transition states (TSs) for all possible reaction pathways (e.g., ortho/meta and endo/exo). rsc.org The Gibbs free energy of activation (ΔG‡) is calculated for each pathway, and according to transition state theory, the pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product. mdpi.com For example, in the [3+2] cycloaddition between a nitrone and an ethylene (B1197577) derivative, four pathways were explored, with calculations revealing a preference for ortho regioselectivity and high endo stereoselectivity, which aligned with experimental results. rsc.org These studies often conclude that the reactions are polar, one-step, asynchronous processes. rsc.orgmdpi.com

| Pathway | Regiochemistry | Stereochemistry | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| 1 | ortho | endo | 15.2 | Major Product |

| 2 | ortho | exo | 17.5 | Minor Product |

| 3 | meta | endo | 21.8 | Not Observed |

| 4 | meta | exo | 22.4 | Not Observed |

Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating how relative activation energies determine the major reaction product.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The reactivity of molecules is primarily governed by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). youtube.comwikipedia.org This analysis is particularly useful for understanding and predicting the outcomes of pericyclic reactions like cycloadditions. wikipedia.org

Three key observations form the basis of FMO theory as two molecules interact:

The occupied orbitals of the two molecules repel each other. wikipedia.org

The positive and negative charges of the molecules attract each other. wikipedia.org

The occupied orbitals of one molecule and the unoccupied orbitals of the other (especially HOMO and LUMO) interact, causing attraction. wikipedia.org

In a [3+2] cycloaddition involving a derivative of this compound, the reaction is controlled by the HOMO-LUMO energy gap between the reactants. A smaller energy gap leads to a stronger interaction and a faster reaction. The regioselectivity is determined by the alignment of the orbitals that maximizes this interaction, which depends on the relative sizes of the orbital coefficients on the reacting atoms. By introducing electron-donating or electron-withdrawing groups, the frontier orbital energy levels can be tuned to control reactivity and selectivity. rsc.org While FMOs are highly effective for small systems, their delocalized nature in larger molecules can sometimes obscure the specific reactive sites. nih.gov

Molecular Electron Density Theory (MEDT) Insights

Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity, positing that the capacity for electron density to change, rather than ground-state molecular orbital interactions, governs reaction outcomes. mdpi.com This theory has been applied to understand the mechanisms of reactions involving indolin-2-one derivatives, particularly in [3+2] cycloaddition (32CA) reactions. researchgate.net

In the context of the 32CA reactions between derivatives like (Z)- and (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one and dibromoformaldoxime, MEDT analysis provides critical insights. researchgate.net The theory helps to characterize the polar nature of the reaction by calculating the Global Electron Density Transfer (GEDT) at the transition state (TS). mdpi.commdpi.com For these cycloadditions, the analysis indicates a non-polar character. researchgate.net

A key aspect of MEDT is the topological analysis of the Electron Localization Function (ELF), which reveals the nature of bonding and electron distribution. mdpi.com In the study of the aforementioned indolin-2-one derivative, ELF analysis classified the reacting bromo nitrile oxide as a zwitterionic species. researchgate.net This characterization is crucial for understanding the electronic nature of the reactants and how they engage in the cycloaddition process. MEDT studies on similar 32CA reactions classify them based on the electronic structure of the components, with this particular type being categorized as a zwitterionic-type (zw-type) reaction. scielo.org.mx

The insights from MEDT are summarized in the table below, based on findings from related indolin-2-one systems.

| MEDT Analysis Aspect | Finding for Indolin-2-one Derivative Reactions | Implication for Mechanism |

| Polarity | Non-polar character based on electron density transfer analysis. researchgate.net | The reaction is not primarily driven by strong electrostatic interactions between the reactants. |

| Reactant Classification | The three-atom component (bromo nitrile oxide) is classified as a zwitterionic species via ELF topological analysis. researchgate.net | Provides a fundamental understanding of the electronic structure of the reacting partner, influencing its reactivity pattern. |

| Reaction Type | Classified as a zwitterionic-type (zw-type) [3+2] cycloaddition. scielo.org.mx | Helps to categorize the reaction within a broader mechanistic framework, allowing for comparisons with other cycloadditions. |

Distortion-Interaction Theory for Mechanistic Understanding

The Distortion-Interaction Theory, also known as the Activation Strain Model, is a powerful computational tool used to analyze reaction barriers. nih.govnih.govwikipedia.org This model deconstructs the activation energy (ΔE≠) into two primary components: the activation strain (ΔE_strain≠), which is the energy required to distort the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy (ΔE_int≠), which is the actual interaction between the distorted reactant molecules. nih.gov

ΔE≠ = ΔE_strain≠ + ΔE_int≠

This analysis has been applied to the [3+2] cycloaddition reactions of 3-(4-chlorobenzylidene)-1-methylindolin-2-one to understand the factors controlling the reaction barriers. researchgate.net The results of the distortion-interaction analysis revealed that these reactions are under "distortion control." This means that the primary contributor to the activation barrier is the energy required to deform the reactant molecules into the transition state geometry. researchgate.net The stabilizing interaction energy then must overcome this strain for the reaction to proceed. nih.gov

The transition state in a bimolecular reaction occurs at the point along the reaction coordinate where the destabilizing activation strain is overcome by the stabilizing interaction energy. nih.gov By analyzing these components, researchers can gain a quantitative understanding of what makes a reaction fast or slow and why certain regio- or stereochemical outcomes are preferred.

The table below presents a conceptual summary of the distortion-interaction analysis for the cycloaddition reaction involving a related indolin-2-one derivative. researchgate.net

| Energy Component | Description | Role in Indolin-2-one Derivative Reaction |

| Activation Strain (ΔE_strain≠) | Energy needed to distort reactants into their transition state geometries. nih.gov | This is the principal, controlling contributor to the activation barrier (distortion control). researchgate.net |

| Interaction Energy (ΔE_int≠) | The stabilizing interaction between the distorted reactant molecules in the transition state. nih.gov | Overcomes the activation strain to allow the reaction to proceed towards products. researchgate.net |

| Overall Activation Energy (ΔE≠) | The sum of the strain and interaction energies, representing the total energy barrier. wikipedia.org | Determines the overall rate of the reaction. |

Protonation Studies and Energetic Profiles

Protonation is a fundamental step that can significantly alter the reactivity of a molecule by increasing its electrophilicity. In reactions involving indole derivatives, initial protonation by an acid or even a sufficiently acidic reactant like a diketone can be a key mechanistic step. researchgate.net

For instance, in the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, the proposed mechanism begins with the protonation of the indole derivative by the diketone. This initial step forms a 3H-indolium cation. researchgate.net This cation is significantly more electrophilic than the neutral starting material, making it susceptible to nucleophilic attack. The subsequent step involves the addition of the diketone-C-3-enolate to the C-2 position of the indolium cation, leading to a common intermediate from which the final products are formed. researchgate.net

The energetic profile of such a reaction would show an initial energy input for the protonation step, followed by the formation of a stabilized intermediate. The relative energies of subsequent transition states and intermediates determine the final product distribution. The formation of a common intermediate is an efficient way to rationalize the generation of multiple products from a single reaction mixture. researchgate.net While specific energetic data for this compound is not detailed, the general mechanistic principle of protonation-induced reactivity is highly relevant.

A conceptual energetic pathway involving protonation is outlined below.

| Mechanistic Step | Description | Energetic Consideration |

| 1. Protonation | The lone pair on a nitrogen or oxygen atom of the indolinone ring is protonated by an acid source. | This step activates the molecule, forming a more electrophilic cationic intermediate. researchgate.net |

| 2. Nucleophilic Attack | A nucleophile attacks an electrophilic center (e.g., the C2 or C3 position) of the protonated intermediate. | The formation of this new bond leads to a common intermediate species. researchgate.net |

| 3. Tautomerism/Rearrangement | The intermediate may undergo further steps like tautomerism or rearrangement sequences. | These subsequent steps dictate the structure of the final, thermodynamically favored products. researchgate.net |

Structure Activity Relationship Sar Studies of 3 Bromo 1 Methylindolin 2 One Derivatives

Influence of Substituents on Scaffold Reactivity and Biological Profile

The reactivity of the 3-Bromo-1-methylindolin-2-one scaffold and the biological activity of its derivatives are highly dependent on the nature, position, and stereochemistry of various substituents. These modifications can dramatically alter the molecule's interaction with biological targets.

The biological activity of indolin-2-one derivatives is significantly influenced by the placement and electronic properties of substituents on the aromatic ring and at the C3-position.

Aromatic Ring Substitution: Halogenation of the aromatic moiety is a common strategy to modulate the pharmacological profile of indolin-2-one derivatives. core.ac.uk For instance, the introduction of halogen atoms like fluorine, chlorine, or bromine at the C5-position of the indolin-2-one ring can impact antitumor and antibacterial activities. core.ac.ukmdpi.comaip.org Studies have shown that a chloro group at the C5-position can lead to a substantial increase in potency against certain cancer cell lines compared to a fluoro group. mdpi.com Conversely, replacing the halogen with hydrogen or a methyl group at the same position can lead to a significant decrease in activity. mdpi.com

In the context of anti-inflammatory activity, the position of a hydroxyl (-OH) group on a 3-substituted phenyl ring was found to be critical. Derivatives with ortho- and meta-OH substitutions demonstrated a more potent suppression of nitric oxide secretion in lipopolysaccharide-stimulated macrophage cells compared to other substitutions. mdpi.com Generally, derivatives with electronegative groups such as Cl, Br, and CF3 showed significant nitric oxide suppression. mdpi.com

C3-Position Substitution: Modifications at the C3-position of the indolin-2-one core are pivotal in determining the selectivity and potency of these compounds as kinase inhibitors. acs.org

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones have demonstrated high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase. acs.org

3-(Substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring exhibit high selectivity for the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. acs.org

Compounds with an extended side chain at the C3-position have shown high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF receptor tyrosine kinases. acs.org

The presence of a chlorine atom on a pyrrole (B145914) ring attached to the C3-position has been identified as crucial for reducing cardiotoxicity in certain antitumor derivatives. mdpi.comnih.gov Furthermore, introducing a 2-(ethyl-amino)ethylcarbamoyl group at the C4'-position of the pyrrole ring significantly enhanced antitumor activities. mdpi.comnih.gov

Chirality and the specific three-dimensional arrangement of atoms are fundamental to the biological activity of many natural and synthetic compounds. For derivatives of this compound, particularly when the bromine is substituted, the resulting stereocenter at the C3-position can have a profound impact on their interaction with biological targets.

The synthesis of indolin-2-one derivatives can result in different geometric isomers (E and Z isomers), especially in compounds with a C3-ylidene moiety. The configuration of these isomers can be determined by analyzing the chemical shifts of specific protons in NMR spectroscopy. mdpi.com The biological evaluation of these compounds is sometimes conducted on mixtures of isomers, as the E/Z isomerization can be dependent on factors like solvent, temperature, and light. nih.gov

Exploration of Derivatives as Pharmacological Scaffolds (in vitro focus)

Derivatives stemming from the this compound scaffold have been extensively investigated in vitro as versatile platforms for developing novel pharmacological agents. These studies have focused on their potential to inhibit enzymes, modulate receptors, and exhibit antimicrobial properties.

The indolin-2-one core is a well-established scaffold for the design of enzyme inhibitors, particularly targeting protein kinases which are crucial in cellular signaling pathways.

Derivatives of 3-substituted indolin-2-ones have been synthesized and identified as a novel class of potent and selective tyrosine kinase inhibitors. acs.org By modifying the substituent at the C3-position, researchers have developed compounds that selectively inhibit the ligand-dependent autophosphorylation of various receptor tyrosine kinases (RTKs) at submicromolar concentrations in cellular assays. acs.org For example, specific derivatives have shown high selectivity for inhibiting kinases such as VEGFR, PDGFR, EGF, and Her-2. acs.org The mechanism is believed to involve the compound binding to the ATP binding pocket of the kinase. acs.org

Other studies have explored indolin-2-one derivatives as inhibitors of enzymes relevant to metabolic disorders. A series of indole-based compounds were investigated for their ability to inhibit pancreatic α-amylase and intestinal α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Some synthesized 3,3-di(indolyl)indolin-2-ones showed higher α-glucosidase inhibitory activity and lower α-amylase inhibition compared to the standard drug acarbose. researchgate.net

Furthermore, indolinone derivatives have been evaluated as potential inhibitors of c-Src, a non-receptor protein kinase involved in cancer cell proliferation and migration. Pharmacological profiling, supported by molecular modeling, revealed that the presence of an amino group enhanced affinity towards the ATP-binding site of c-Src, while bulkier substitutions improved interactions within the enzymatic pocket. nih.gov

Beyond enzyme inhibition, indolin-2-one derivatives have been explored for their ability to modulate the function of various cellular receptors.

One study focused on the synthesis of indolin-2-one derivatives bearing piperazinylbutyl side chains attached to the amide nitrogen. ingentaconnect.comnih.govingentaconnect.com These compounds were evaluated for their binding affinity to dopamine (B1211576) D2, D3, and D4 receptors. The results indicated a clear selectivity for the D4 receptor subtype. ingentaconnect.comnih.gov The nature of the substituent on the benzyl (B1604629) side chain significantly influenced the affinity and selectivity. A derivative with a 4-hydroxybenzyl group exhibited a remarkable affinity for the D4 receptor with a Ki value of 0.5 nM, showing high selectivity over D2 and D3 receptors. ingentaconnect.comnih.gov

Another line of research has disclosed a series of 1-benzyl-3-ketoindole derivatives that act as allosteric modulators of the human A2B adenosine (B11128) receptor (A2B AR). nih.gov Interestingly, minor structural differences in the side chain determined whether the compounds acted as positive or negative modulators, either enhancing or weakening the agonist-induced cellular response, respectively. nih.gov These compounds were found to be inactive at other adenosine receptor subtypes, highlighting their selectivity. nih.gov

The emergence of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. Derivatives of the indolin-2-one scaffold have shown promise in this area.

In vitro studies have demonstrated that various 3-substituted indolin-2-one derivatives possess significant antibacterial and antifungal properties. nih.govnih.gov The antimicrobial activity is often influenced by the nature of the substituents. For example, some 3-alkylidene-2-indolone derivatives have demonstrated high antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Gram-positive strains like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

The substitution pattern on the indolin-2-one core plays a crucial role. Studies comparing 3-substituted benzylidene indol-2-thione with indol-2-one (B1256649) derivatives found that the thione derivatives exhibited better antibacterial activity. dergipark.org.tr Specifically, certain derivatives were active against MRSA and Salmonella enterica at an MIC of 125 μg/mL. dergipark.org.trresearchgate.net

In terms of antifungal activity, certain indolin-2-one derivatives with a 3-aminophenyl or 2-pyridyl group have shown potent effects against various tested fungi. nih.gov Another study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives found that the introduction of halogen substituents (I, Cl, or Br) at the 5-position of the oxindole and indole (B1671886) rings was critical for good antifungal activity against plant pathogenic fungi. nih.gov One such iodine-substituted compound displayed excellent activity against Rhizoctonia solani. nih.gov

In Vitro Anticancer Activity Studies

The indolin-2-one scaffold is a prominent structure in the design of anticancer agents, largely due to its role as a core component of many kinase inhibitors. Modifications at the C3, N1, and C5 positions of the indolin-2-one ring have been extensively explored to enhance potency and selectivity against various cancer cell lines. The introduction of a bromine atom, particularly at the C5-position, in conjunction with various substituents at the C3-position of a 1-methylindolin-2-one core, has been a strategy to develop novel anticancer compounds.

One area of investigation involves the development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. In a study, these derivatives were synthesized and evaluated for their antiproliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The results, summarized in the table below, indicated that compounds bearing a 4-arylthiazole moiety showed significant activity. Specifically, the derivative with a 4-(p-chlorophenyl)thiazole group (Compound 7d) exhibited the highest potency against MCF-7 cells with a half-maximal inhibitory concentration (IC50) of 2.93 µM. mdpi.com Further investigation into the mechanism of action revealed that this compound also potently inhibited VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. mdpi.com

| Compound | R group on thiazole | IC50 (µM) on MCF-7 | IC50 (µM) on A-549 |

|---|---|---|---|

| 7a | Phenyl | 15.11 ± 1.83 | 21.14 ± 2.17 |

| 7b | 4-Methylphenyl | 11.24 ± 1.28 | 17.29 ± 1.95 |

| 7c | 4-Methoxyphenyl | 7.17 ± 0.94 | 11.48 ± 1.36 |

| 7d | 4-Chlorophenyl | 2.93 ± 0.47 | 6.81 ± 0.82 |

Another series of novel 5-bromo-7-azaindolin-2-one derivatives incorporating a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety has been synthesized and evaluated for antitumor activity. nih.gov These compounds were tested against a panel of cancer cell lines, including HepG2 (hepatocellular carcinoma), A549 (non-small cell lung cancer), and Skov-3 (ovarian cancer). The results demonstrated that many of these derivatives exhibited broad-spectrum antitumor potency, often exceeding that of the reference drug Sunitinib. nih.gov For instance, compound 23p from this series showed IC50 values ranging from 2.357 to 3.012 µM across the tested cell lines, making it significantly more potent than Sunitinib. nih.gov

Further research has focused on hybrid molecules. For example, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and assessed for their in vitro cytotoxic efficacy. nih.gov Among these, a derivative with a 6-chloro substitution on the indolinone ring (LM08) was particularly effective and selective against the ovarian cancer cell line A2780. nih.gov Mechanistic studies indicated that this compound inhibited the clonogenic survival of these cancer cells by inducing apoptosis. nih.gov

The introduction of a 1,2,4-triazole (B32235) ring tethered to the indolin-2-one scaffold has also been explored as a strategy for developing new anticancer agents targeting VEGFR-2. mdpi.com These hybrids were evaluated against pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com

Neurodegeneration-Related Biochemical Pathway Studies

While direct studies on the neurodegeneration-related biochemical pathways of "this compound" are limited, research into the broader class of 3-substituted indolin-2-ones has identified them as promising neuroprotective agents. nih.gov These studies often stem from initial findings related to kinase inhibitors, where certain compounds were observed to have neuroprotective effects at concentrations lower than those required for anticancer activity.

A significant study focused on the synthesis and structure-activity relationships of novel 3-substituted indolin-2-one compounds designed to be highly neuroprotective. nih.gov The research was initiated based on the observation that the c-Raf inhibitor, GW5074, an indolinone derivative, showed neuroprotective properties but also exhibited toxicity at slightly higher doses. The goal was to develop analogs with a better therapeutic window. nih.gov

The study involved synthesizing a series of 45 analogs and evaluating their ability to protect neuronal cultures from cell death. Several compounds were identified as potent neuroprotective agents. The neuroprotective efficacy of these compounds was assessed in primary cortical neuron cultures subjected to excitotoxicity, a common pathway in neurodegenerative diseases. nih.govnih.gov

The structure-activity relationship analysis revealed that the nature of the substituent at the C3 position of the indolin-2-one core is critical for neuroprotective activity. The most potent compounds from this study represent promising leads for the development of treatments for neurodegenerative disorders. nih.gov While the specific biochemical pathways modulated by these compounds were not fully elucidated in the initial report, the link to kinase inhibition suggests that they may act on signaling cascades that are crucial for neuronal survival and apoptosis. nih.gov The activation of caspases, which are key mediators of apoptosis, is a critical event in neuronal cell death, and the modulation of this pathway is a potential mechanism for the observed neuroprotection. mdpi.com

| Compound Name/Identifier |

|---|

| This compound |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones |

| 5-bromo-7-azaindolin-2-one derivatives |

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives |

| Sunitinib |

| GW5074 |

Role of 3 Bromo 1 Methylindolin 2 One As a Key Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique structural features of 3-Bromo-1-methylindolin-2-one make it an important precursor for the synthesis of a wide array of complex heterocyclic systems. The presence of the bromine atom at the stereogenic C3-position is pivotal, as it can be readily displaced by various nucleophiles or participate in metal-catalyzed coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

One significant application of related 3-bromooxindoles is in the synthesis of spirooxindoles, a class of compounds characterized by a spirocyclic junction at the C3-position of the oxindole (B195798) ring. mdpi.com These intricate three-dimensional structures are of great interest in medicinal chemistry. While many syntheses of spirooxindoles start from isatins, the use of 3-bromooxindoles provides an alternative pathway for diversification. researchgate.netnih.gov For instance, 3-bromooxindoles can react with thioacetamides or thiobenzamides to yield (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, demonstrating the utility of the bromo-substituent in constructing new heterocyclic rings fused or attached to the oxindole core. researchgate.net

Furthermore, the bromine atom on the 1-methylindolin-2-one scaffold is an ideal anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comodinity.comuwindsor.ca This powerful C-C bond-forming strategy allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C3-position. Such reactions are fundamental in modern organic synthesis for assembling complex molecular frameworks from simpler precursors. The general applicability of palladium-catalyzed coupling to bromo-substituted heterocycles suggests that this compound can be effectively used to generate a diverse library of 3-substituted-1-methylindolin-2-ones, which are themselves precursors to more elaborate heterocyclic systems. nih.govnih.gov

The synthesis of various heterocyclic compounds often relies on the strategic use of functionalized building blocks. For example, α-bromo ketones are known to react with various amino- and thiol-containing heterocycles to generate fused ring systems. researchgate.net By analogy, this compound can be envisioned as a key reactant in similar condensation and cyclization strategies to access novel fused indolinone heterocycles.

| Reaction Type | Reactant | Resulting Heterocycle Class | Ref. |

| Substitution | Thioacetamides / Thiobenzamides | 3-(Aminomethylidene)oxindoles | researchgate.net |

| Pd-catalyzed Coupling | Boronic Acids/Esters | 3-Aryl/Alkenyl-oxindoles | mdpi.comuwindsor.ca |

| Cycloaddition | Azomethine Ylides | Spirooxindole-pyrrolidines | nih.gov |

Precursor to Biologically Relevant Scaffolds

The oxindole skeleton, and particularly the spirooxindole motif, is a "privileged scaffold" in medicinal chemistry, frequently found in natural products and synthetic compounds with significant biological activity. mdpi.commdpi.com These activities span a wide range, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov this compound serves as a key starting material for accessing these valuable molecular architectures.

Spirooxindoles are a prominent class of biologically active molecules derived from the oxindole core. mdpi.com Their rigid, three-dimensional structure is ideal for interacting with biological targets like proteins and enzymes. The synthesis of spirooxindoles often involves multicomponent reactions starting from isatins or 1,3-dipolar cycloaddition reactions. nih.govnih.govmdpi.com The functionalization capabilities of this compound make it a strategic precursor for creating diverse spirocyclic systems. For example, after substitution or coupling at the C3-position, further chemical manipulations can lead to the formation of the spirocyclic ring.

The indolin-2-one core itself is present in several approved drugs and clinical candidates, highlighting its therapeutic relevance. nih.gov Modifications at the C3-position are crucial for modulating the biological activity of these compounds. The ability to introduce a wide variety of substituents onto the this compound scaffold via reactions like palladium-catalyzed cross-coupling is therefore highly valuable for generating libraries of potential drug candidates for screening. mdpi.comnih.gov The bromo-substituent allows for the systematic variation of the group at the C3-position, which is a common strategy in drug discovery to optimize potency and selectivity.

Trisindolines, which consist of an isatin (B1672199) core with two indole (B1671886) moieties, are another class of bioactive compounds showing anticancer and antimicrobial activities, among others. uaeu.ac.ae The synthesis of such complex structures often involves the reaction of isatins with indoles. The reactivity of this compound could potentially be harnessed to create analogues of these complex natural product-like molecules.

| Bioactive Scaffold | Potential Activity | Synthetic Connection | Ref. |

| Spirooxindoles | Anticancer, Antimalarial, Antiviral | Building block for spirocyclization | mdpi.commdpi.com |

| 3-Substituted Indolinones | c-Src Inhibition, Anti-inflammatory | Direct functionalization via C-Br bond | nih.gov |

| Fused Thienoindoles | Antituberculosis, Antitumor | Potential precursor for cyclization | nih.gov |

| Trisindoline Analogues | Anticancer, Antimicrobial | Precursor for indole coupling | uaeu.ac.ae |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The chemical industry's increasing focus on green chemistry is steering the synthesis of 3-Bromo-1-methylindolin-2-one towards more environmentally benign and efficient catalytic systems. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. The future lies in the adoption of catalytic approaches that are not only efficient but also adhere to the principles of sustainable chemistry.

Organocatalysis , which utilizes small organic molecules as catalysts, presents a promising alternative to metal-based catalysis. Chiral phosphoric acids, for example, have been successfully employed in the asymmetric synthesis of related indolinone derivatives, suggesting their potential for the enantioselective synthesis of this compound. rice.edursc.orgrsc.org This approach offers the advantages of low toxicity, stability, and operational simplicity.

Photocatalysis , using visible light to drive chemical reactions, is another rapidly evolving field with significant potential. Photocatalytic methods could enable novel bond formations and functionalizations on the indolinone core under mild conditions, potentially reducing the need for high temperatures and harsh reagents. researchgate.net The application of photoredox catalysis could open new pathways for the synthesis and derivatization of this compound.

Nanocatalysis offers the benefits of high catalytic activity and recyclability. The use of magnetic nanoparticles as catalyst supports, for instance, allows for easy separation and reuse of the catalyst, thereby minimizing waste and reducing costs. nih.gov Ruthenium nanocatalysts have demonstrated efficacy in the C-H activation of indoles, a strategy that could be adapted for the functionalization of this compound. nih.gov The development of bespoke nanocatalysts will be crucial for achieving high selectivity and yield in a sustainable manner.

Future research in this area will likely focus on combining these catalytic strategies, for example, by developing photo-active organocatalysts or magnetically recoverable nanocatalysts tailored for the synthesis of this compound and its analogs.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods can provide deep insights into its physicochemical properties, reactivity, and biological activity, thereby guiding the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of novel compounds based on their molecular structure. For indolin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models for their activity as kinase inhibitors. nih.govnih.govmdpi.commdpi.com These models help in identifying key structural features that are crucial for biological activity and can guide the design of more potent and selective derivatives of this compound.

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target. For derivatives of this compound targeting specific enzymes, MD simulations can elucidate the binding modes, conformational changes, and the stability of the ligand-protein complex. nih.gov This information is invaluable for understanding the mechanism of action and for optimizing the binding affinity of new drug candidates.

Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure of molecules. DFT calculations can be used to predict a wide range of properties for this compound, including its geometry, vibrational frequencies, and electronic properties. nih.govmdpi.comresearchgate.netsemanticscholar.org Such studies can provide fundamental insights into the molecule's reactivity and spectroscopic characteristics, aiding in its characterization and the prediction of its behavior in different chemical environments.

The integration of these computational approaches will enable a more holistic understanding of this compound and facilitate the in silico design and screening of new derivatives with desired properties, thereby accelerating the pace of research and development.

Rational Design of Derivatives for Targeted Research Applications

The this compound scaffold is a versatile building block for the creation of new molecules with tailored functionalities. The bromine atom at the 3-position serves as a useful handle for further chemical modifications, allowing for the introduction of diverse substituents to probe biological systems or to create novel materials.

As kinase inhibitors , the indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry. ed.ac.uknih.govresearchgate.net Numerous clinically approved and investigational kinase inhibitors are based on this structure. The rational design of derivatives of this compound can lead to the development of highly selective inhibitors for specific kinases implicated in diseases such as cancer. By strategically modifying the substituents on the indolinone ring, it is possible to fine-tune the binding affinity and selectivity of these compounds for their target kinases.

The development of fluorescent probes is another exciting application. By attaching fluorophores to the this compound scaffold, it is possible to create molecules that can be used to visualize and study biological processes in real-time. nih.gov The design of such probes can be guided by computational modeling to optimize their photophysical properties and their specificity for particular biological targets.

In the realm of materials science , derivatives of this compound could find applications in the development of novel organic materials with interesting electronic or optical properties. The ability to introduce various functional groups through the bromo substituent allows for the tuning of the material's properties for applications in areas such as organic electronics or sensor technology.

Future efforts in this domain will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological or materials testing to rationally design and evaluate new derivatives of this compound for a wide range of targeted research applications.

常见问题

What are the optimal synthetic routes for preparing 3-Bromo-1-methylindolin-2-one, and how do reaction conditions influence regioselectivity?

Basic Research Question

The synthesis of this compound typically involves bromination of 1-methylindolin-2-one. A common method employs N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF) at 80–100°C. Reaction time (4–12 hours) and stoichiometry (1.1–1.5 equivalents of NBS) are critical for minimizing di-brominated byproducts . For regioselective bromination at the 3-position, steric and electronic factors of the indolinone core must be considered. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced Research Question

To enhance regioselectivity and yield, microwave-assisted synthesis or catalytic systems (e.g., Lewis acids like FeCl₃) may accelerate bromination. For example, FeCl₃ (5 mol%) in acetonitrile under microwave irradiation (100°C, 30 min) improved reaction efficiency by 20% compared to conventional heating . Characterization of intermediates via in situ NMR or LC-MS is recommended to monitor reaction progression and optimize conditions .

How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

Basic Research Question

Discrepancies in NMR data often arise from solvent effects, concentration, or impurities. For example, the vinyl proton in (Z)-5-Bromo-3-(3’,5’-dibromobenzylidene)indolin-2-one appears at δ 7.87–7.94 ppm in DMSO-d₆ but may shift upfield in CDCl₃ due to reduced hydrogen bonding . Cross-referencing with HRMS (e.g., observed m/z 470.9416 vs. calculated 470.9408) ensures molecular integrity .

Advanced Research Question

Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals. For instance, in (Z)-5-Bromo-(3-(1H-pyrrol-2’-yl)methylene)indolin-2-one, HSQC confirmed correlations between H-4 (δ 7.84 ppm) and C-4 (128.5 ppm), resolving ambiguity in substituent assignment . Dynamic NMR experiments (variable temperature) may also clarify conformational exchange in flexible derivatives .

What crystallographic methods are most reliable for determining the absolute configuration of this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is the gold standard. For example, 5-Bromo-1-methylindolin-2-one was resolved with R = 0.028 and wR = 0.071, confirming planar indolinone geometry and bromine orientation . Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances crystal quality.

Advanced Research Question

For poorly diffracting crystals, synchrotron radiation or cryogenic cooling (e.g., 153 K) improves data resolution. ORTEP-3 visualization can highlight disorder or thermal motion, as seen in 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one, where hydrogen-bonding networks stabilize the lattice . Twinning or pseudo-symmetry requires careful analysis using SHELXD for structure solution .

How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For Suzuki-Miyaura couplings, the C-Br bond dissociation energy (~65 kcal/mol) and electron density at the bromine site determine reactivity with Pd catalysts . Solvent effects (e.g., toluene vs. DMF) are simulated using polarizable continuum models (PCM) to optimize reaction trajectories.

What strategies mitigate decomposition during storage or handling of this compound?

Basic Research Question

Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis. Light-sensitive derivatives require amber vials. Purity assessment via HPLC (e.g., C18 column, acetonitrile/water gradient) ensures stability, with degradation products identified by retention time shifts .

Advanced Research Question

Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with mass spectrometry detect trace degradants. For hygroscopic derivatives, lyophilization or co-crystallization with stabilizers (e.g., cyclodextrins) extends shelf life .

How can biological activity studies be designed for this compound derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies require systematic substitution at the 3-bromo and 1-methyl positions. For example, replacing bromine with amino groups (via Buchwald-Hartwig amination) enhances binding to kinase targets . Biological assays (e.g., fluorescence polarization for protein-ligand interactions) should use ≥95% pure compounds, validated by LC-MS. Dose-response curves (IC₅₀) and toxicity profiling (MTT assay) are critical for pharmacological potential .

What analytical techniques resolve contradictions in mass spectrometry data for halogenated indolinones?

Advanced Research Question

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) distinguishes isotopic patterns (e.g., Br has 1:1 M/M+2 ratio). For 5-Bromo-3,3-dimethylindolin-2-one, observed m/z 256.0001 (calculated 255.9928) confirms molecular formula C₁₀H₁₀BrNO . Collision-induced dissociation (CID) fragments elucidate structural motifs, such as Br loss (Δm/z = 79.9) or indolinone ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。